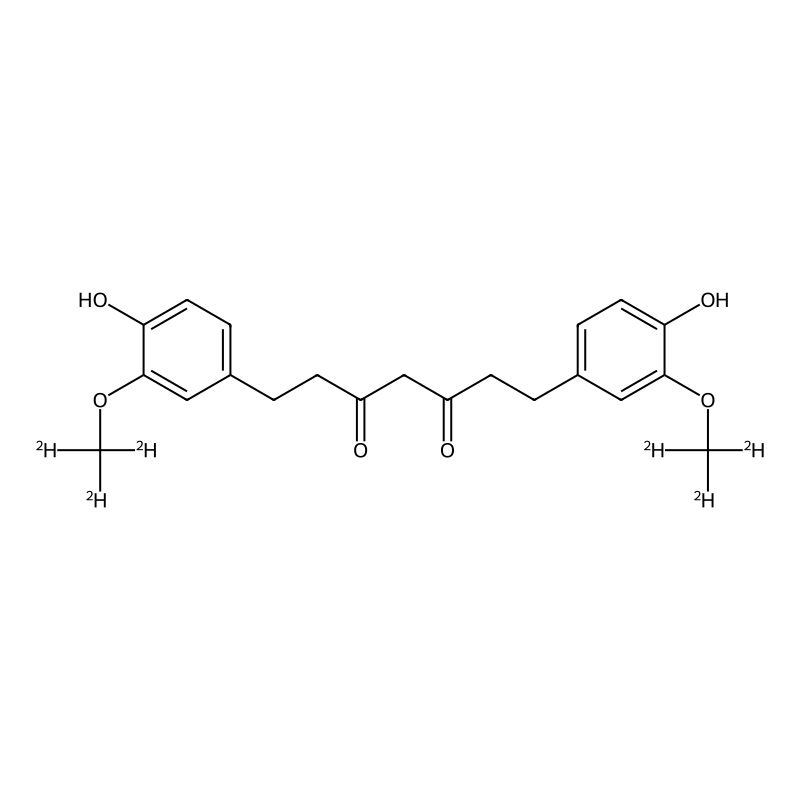Tetrahydro Curcumin-d6

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Tetrahydro Curcumin-d6 (THCurcumin-d6) is a derivative of curcumin, a natural compound found in turmeric. THCurcumin-d6 itself is a deuterated form, meaning some of its hydrogen atoms have been replaced with deuterium (a stable isotope of hydrogen). This deuteration is a common technique in scientific research, particularly for studies involving mass spectrometry, as it allows for easier differentiation between the compound of interest and other molecules present in a sample [].
Studying Curcumin Metabolism:
Regular THCurcumin (non-deuterated) has poor bioavailability, meaning it's not readily absorbed by the body. THCurcumin-d6 can be used as an internal standard or tracer molecule to investigate curcumin's metabolism and absorption pathways within the body. By comparing the levels of THCurcumin-d6 and regular THCurcumin in tissues or biological fluids, researchers can gain insights into how the body processes curcumin [, ].
Anti-oxidant and Anti-inflammatory Properties:
Curcumin is known for its antioxidant and anti-inflammatory properties. THCurcumin-d6 might share these properties, and researchers can use it to study these effects in cell cultures or animal models. By comparing the effects of THCurcumin-d6 with regular THCurcumin, they can determine if the deuteration affects the compound's biological activity [].
Cancer Research:
Some studies suggest curcumin may have anti-cancer properties. THCurcumin-d6 could be a valuable tool in exploring these potential benefits. Researchers can use it to investigate how curcumin affects cancer cell growth, survival, and signaling pathways [].
Drug Development:
Due to curcumin's poor bioavailability, researchers are actively developing new curcumin-based drugs with improved absorption. THCurcumin-d6 can be used to assess the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of these new curcuminoids in pre-clinical studies [].
Tetrahydro Curcumin-d6 is a deuterated derivative of tetrahydrocurcumin, which itself is a reduced form of curcumin, a natural polyphenolic compound derived from the rhizomes of the turmeric plant (Curcuma longa). This compound is characterized by the replacement of some hydrogen atoms with deuterium, a stable isotope of hydrogen, enhancing its utility in scientific research, particularly in mass spectrometry for quantifying curcumin and its metabolites. Tetrahydro Curcumin-d6 retains the antioxidant, anti-inflammatory, and potential anticancer properties associated with curcumin while offering improved stability and bioavailability compared to its parent compound.
- Oxidation: Tetrahydro Curcumin-d6 can be oxidized to form tetrahydrocurcumin epoxide and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction: This compound can be further reduced to yield various derivatives.
- Substitution: It can participate in nucleophilic substitution reactions, particularly at its methoxy groups, using nucleophiles like thiols and amines under basic conditions.
Tetrahydro Curcumin-d6 exhibits biological activities analogous to those of curcumin. These include:
- Anti-inflammatory Effects: It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6.
- Antioxidant Properties: The compound scavenges free radicals, thereby protecting cells from oxidative stress.
- Anticancer Potential: Preliminary studies suggest that Tetrahydro Curcumin-d6 may inhibit cancer cell growth and induce apoptosis through modulation of various signaling pathways .
The synthesis of Tetrahydro Curcumin-d6 typically involves:
- Hydrogen-Deuterium Exchange: This method replaces hydrogen atoms in tetrahydrocurcumin with deuterium using deuterated solvents such as deuterated methanol in the presence of catalysts.
- Industrial Production: On a larger scale, high-purity deuterated reagents are used under controlled conditions to ensure complete incorporation of deuterium. The final product is purified through chromatographic techniques to achieve isotopic enrichment.
Tetrahydro Curcumin-d6 serves multiple purposes in research and medicine:
- Internal Standard in Mass Spectrometry: It is commonly used as an internal standard for quantifying curcumin levels in biological samples.
- Pharmacokinetic Studies: Researchers utilize this compound to study the metabolism and absorption pathways of curcumin and its derivatives.
- Investigating Biological Effects: It provides insights into the biological activities of curcumin-related compounds in cell cultures and animal models .
Studies on Tetrahydro Curcumin-d6 have revealed interactions with various cellular targets:
- Cell Signaling Pathways: It modulates pathways involved in inflammation and cell survival.
- Enzyme Inhibition: The compound inhibits enzymes such as inducible nitric oxide synthase and xanthine oxidase, contributing to its anti-inflammatory effects.
- Gene Expression Modulation: Tetrahydro Curcumin-d6 influences gene expression related to oxidative stress responses .
Tetrahydro Curcumin-d6 shares structural similarities with several compounds derived from curcumin. Key comparisons include:
| Compound Name | Description | Unique Features |
|---|---|---|
| Curcumin | The parent compound known for its vibrant color and extensive health benefits. | Poor bioavailability; highly reactive. |
| Tetrahydrocurcumin | A reduced form of curcumin that improves bioavailability but retains similar properties. | Better absorbed than curcumin but still limited. |
| Demethoxycurcumin | A derivative with one methoxy group removed; exhibits similar biological activities. | Enhanced anti-inflammatory effects compared to curcumin. |
| Bisdemethoxycurcumin | A derivative lacking both methoxy groups; shows increased potency against certain cancers. | More effective than curcumin in specific contexts. |
Tetrahydro Curcumin-d6 stands out due to its isotopic labeling, which allows for precise tracking in metabolic studies while maintaining the beneficial properties associated with curcuminoids .








